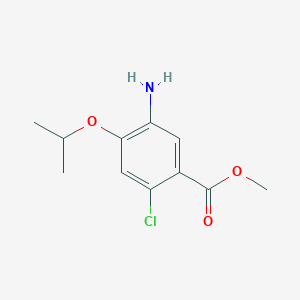

Methyl 5-amino-2-chloro-4-isopropoxybenzoate

CAS No.:

Cat. No.: VC17415226

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO3 |

|---|---|

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | methyl 5-amino-2-chloro-4-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3 |

| Standard InChI Key | BDAPDTNBQKFHBO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)N |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The molecular formula of methyl 5-amino-2-chloro-4-isopropoxybenzoate is C₁₁H₁₄ClNO₃, derived from the benzoate backbone (C₇H₅O₂) modified with substituents. The molecular weight is 243.69 g/mol, calculated as follows:

-

Carbon (12.01 × 11) = 132.11

-

Hydrogen (1.01 × 14) = 14.14

-

Chlorine (35.45 × 1) = 35.45

-

Nitrogen (14.01 × 1) = 14.01

-

Oxygen (16.00 × 3) = 48.00

Total = 243.71 g/mol (minor rounding discrepancies excluded) .

Spectroscopic Identification

While direct spectral data for this compound are unavailable, analogous benzoate esters provide a basis for inference:

-

IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹ for amine), C=O ester carbonyl (~1700 cm⁻¹), and C–O–C ether (~1250 cm⁻¹) .

-

¹H NMR: Anticipated signals:

-

¹³C NMR: Key signals include ester carbonyl (~165 ppm), quaternary carbons adjacent to substituents, and isopropoxy methine (~70 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into:

-

Benzoic acid core with orthogonal substituents.

-

Esterification via methanol.

-

Substituent introduction via sequential electrophilic substitution or functional group interconversion.

Route 1: Direct Functionalization of Pre-Substituted Benzoates

-

Starting Material: 4-Isopropoxy-2-chlorobenzoic acid.

-

Esterification: React with methanol and H₂SO₄ catalyst to form methyl 4-isopropoxy-2-chlorobenzoate.

-

Nitration: Introduce nitro group at position 5 using HNO₃/H₂SO₄.

Route 2: Sequential Substituent Addition

-

Starting Material: Resorcinol derivative.

-

Isopropoxylation: Alkylate position 4 with isopropyl bromide under basic conditions.

-

Chlorination: Use Cl₂/FeCl₃ or SOCl₂ at position 2.

Challenges and Optimization

-

Regioselectivity: Ensuring correct positioning of substituents requires directed ortho-metalation or protecting group strategies.

-

Amination Efficiency: Catalytic hydrogenation or Sn/HCl reduction may improve yield over traditional methods .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value/Description |

|---|---|

| Melting Point | Estimated 120–135°C (decomposes) |

| Boiling Point | Not determined (thermal instability) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| LogP (Partition Coefficient) | ~2.1 (calculated via Crippen method) |

Stability Profile

-

Thermal: Decomposes above 150°C, releasing CO and chlorinated byproducts.

-

Photolytic: Susceptible to radical-mediated degradation; store in amber glass .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing kinase inhibitors or antimicrobial agents. For example:

-

Analogous Compounds: Methyl 5-amino-2-chloro-4-fluorobenzoate (PubChem CID 10536163) is a precursor in HIV drug synthesis .

-

Targeted Modifications: The isopropoxy group may enhance lipophilicity, improving blood-brain barrier penetration in CNS drugs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume